

# ETX1317 Sodium: A Comprehensive Technical Analysis of its Activity Spectrum Against $\beta$ -Lactamase Classes

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## Compound of Interest

Compound Name: ETX1317 sodium

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This technical guide provides an in-depth analysis of the in-vitro spectrum of activity of **ETX1317 sodium**, a novel diazabicyclooctane  $\beta$ -lactamase inhibitor. The document is intended for researchers, scientists, and drug development professionals engaged in the field of antibacterial agent research and development.

## Executive Summary

ETX1317 is a potent, broad-spectrum inhibitor of serine  $\beta$ -lactamases, encompassing Ambler classes A, C, and D.[1][2][3][4] In combination with  $\beta$ -lactam antibiotics, ETX1317 restores and enhances their activity against a wide range of multi-drug-resistant (MDR) Enterobacterales, including those producing extended-spectrum  $\beta$ -lactamases (ESBLs) and carbapenemases.[1][2][4] Notably, ETX1317 demonstrates superior potency and a broader spectrum of inhibition compared to earlier diazabicyclooctane inhibitors like avibactam.[1][2] This guide details the quantitative inhibitory activity of ETX1317 against purified  $\beta$ -lactamase enzymes and its microbiological efficacy when combined with cefpodoxime against clinically relevant bacterial isolates.

## Mechanism of Action

ETX1317 is a member of the diazabicyclooctane (DBO) class of non- $\beta$ -lactam  $\beta$ -lactamase inhibitors.[1] It covalently acylates the serine residue in the active site of serine-based  $\beta$ -lactamases, rendering them inactive.[1] This mechanism effectively neutralizes the primary resistance pathway of many gram-negative bacteria against  $\beta$ -lactam antibiotics. Unlike some inhibitors, the covalent complex formed between ETX1317 and the enzyme is reversible in most cases, though the inhibitor is not hydrolyzed, indicating a low partition ratio.[5] ETX1317 does not exhibit inhibitory activity against Ambler class B metallo- $\beta$ -lactamases (MBLs), such as NDM-1 or VIM-1, which require zinc for their catalytic activity.[1][4]

## Quantitative Inhibitory Activity

The inhibitory potency of ETX1317 was determined against a panel of purified  $\beta$ -lactamase enzymes from different Ambler classes. The half-maximal inhibitory concentration (IC<sub>50</sub>) values are summarized in the table below.

<b>β-Lactamase Class</b>	<b>Enzyme</b>	<b>Organism of Origin</b>	<b>ETX1317 IC50 (μM)</b>
Class A	TEM-1	Escherichia coli	0.012
SHV-5	Klebsiella pneumoniae	0.008	0.025
CTX-M-15	Escherichia coli	0.002	
KPC-2	Klebsiella pneumoniae	0.015	
Class C	AmpC	Pseudomonas aeruginosa	0.025
P99 AmpC	Enterobacter cloacae	0.030	0.25
Class D	OXA-10	Pseudomonas aeruginosa	
OXA-23	Acinetobacter baumannii	0.45	
OXA-24/40	Acinetobacter baumannii	0.54	
OXA-48	Klebsiella pneumoniae	0.08	

Data sourced from ACS Infectious Diseases, 2020.[\[1\]](#)

## In-Vitro Microbiological Activity

The efficacy of ETX1317 in restoring the activity of a partner β-lactam was evaluated against a collection of β-lactamase-producing Enterobacterales clinical isolates. The following table presents the Minimum Inhibitory Concentration (MIC) of cefpodoxime in combination with ETX1317 at a fixed 1:2 ratio.

Bacterial Species	Number of Isolates	Cefpodoxime-ETX1317 (1:2) MIC50 (mg/L)	Cefpodoxime-ETX1317 (1:2) MIC90 (mg/L)
Escherichia coli	301	0.12	0.12
Klebsiella spp.	306	0.12	1
Citrobacter spp.	120	0.12	0.5
Enterobacter spp.	90	0.25	1
Proteus spp.	93	0.12	1
All Isolates	910	0.12	0.5

Data sourced from IHMA International Health Management Associates.[\[6\]](#)

The combination of cefpodoxime and ETX1317 demonstrated potent activity, with the MIC90 for the entire collection of 910  $\beta$ -lactamase-producing Enterobacterales being 0.5 mg/L.[\[6\]](#)

## Experimental Protocols

### $\beta$ -Lactamase Inhibition Assay

The IC50 values for ETX1317 against purified  $\beta$ -lactamases were determined using a continuous absorbance assay.[\[1\]](#)

Methodology:

- Purified  $\beta$ -lactamase enzymes were incubated with varying concentrations of ETX1317 for a defined period (e.g., 60 minutes).
- The chromogenic cephalosporin substrate, nitrocefin, was added to the enzyme-inhibitor mixture.
- The rate of nitrocefin hydrolysis was monitored by measuring the change in absorbance at a specific wavelength over time.

- The IC<sub>50</sub> value, representing the concentration of ETX1317 required to inhibit 50% of the enzyme's activity, was calculated from the dose-response curve.

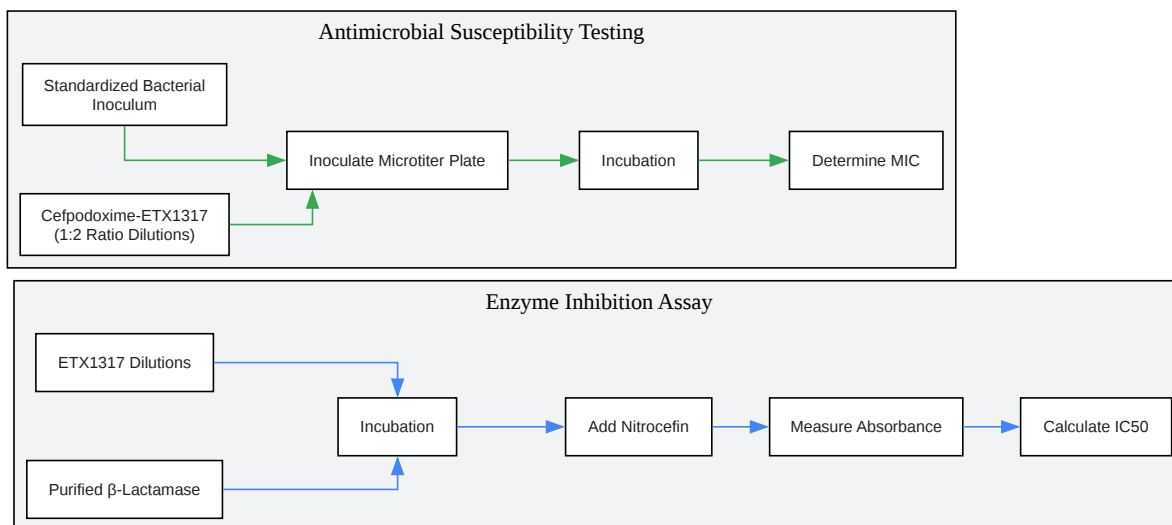
## Antimicrobial Susceptibility Testing (AST)

The MIC values of cefpodoxime in combination with ETX1317 were determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]

Methodology:

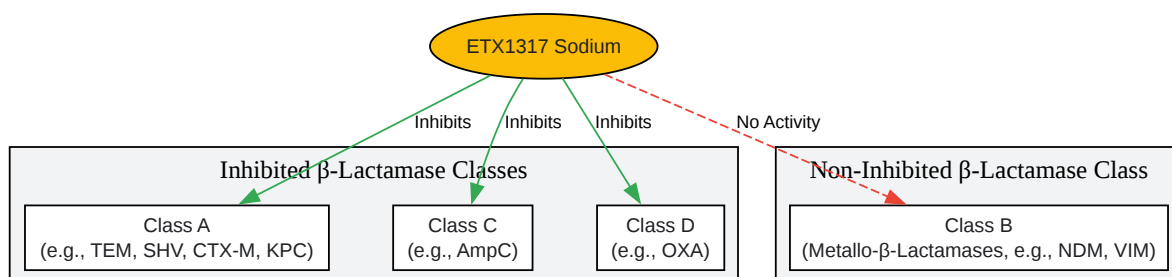
- A fixed 1:2 ratio of cefpodoxime to ETX1317 was used.[6]
- Serial two-fold dilutions of the cefpodoxime-ETX1317 combination were prepared in cation-adjusted Mueller-Hinton broth.
- Bacterial isolates were grown to a standardized inoculum density and added to the wells of the microtiter plates containing the drug dilutions.
- The plates were incubated under standard conditions (e.g., 35°C for 16-20 hours).
- The MIC was determined as the lowest concentration of the drug combination that completely inhibited visible bacterial growth.

## Visualizations



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Caption: Experimental workflow for determining ETX1317 activity.



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Caption:  $\beta$ -Lactamase classes targeted by ETX1317.

## Conclusion

**ETX1317 sodium** is a promising broad-spectrum serine  $\beta$ -lactamase inhibitor with potent activity against Ambler classes A, C, and D enzymes. Its ability to restore and enhance the efficacy of  $\beta$ -lactam partners against a wide array of MDR Enterobacterales highlights its potential as a valuable component of future antibacterial therapies. Further clinical development is underway to evaluate its in-vivo efficacy and safety profile.<sup>[1][2][4]</sup>

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